
Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- is an organoarsenic compound with the molecular formula C25H44As2O2 . This compound is characterized by the presence of two dimethylarsino groups attached to a benzenepentadecanoic acid backbone. It contains a total of 73 atoms, including 44 hydrogen atoms, 25 carbon atoms, and 2 oxygen atoms .
Méthodes De Préparation
The specific synthetic routes and reaction conditions can vary, but generally, the process involves the use of arsenic-containing reagents under controlled conditions to ensure the proper attachment of the dimethylarsino groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic groups to lower oxidation states.
Substitution: The dimethylarsino groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving arsenic metabolism.
Mécanisme D'action
The mechanism of action of Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- involves its interaction with molecular targets such as enzymes and proteins. The dimethylarsino groups can bind to thiol groups in proteins, affecting their function and activity. This interaction can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- can be compared with other organoarsenic compounds such as:
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Arsenocholine: Another naturally occurring organoarsenic compound with a structure similar to choline.
Dimethylarsinic acid: A simple organoarsenic compound used as a herbicide.
The uniqueness of Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- lies in its specific structure and the presence of two dimethylarsino groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
116409-74-6 |
|---|---|
Formule moléculaire |
C25H44As2O2 |
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
15-[3,4-bis(dimethylarsanyl)phenyl]pentadecanoic acid |
InChI |
InChI=1S/C25H44As2O2/c1-26(2)23-20-19-22(21-24(23)27(3)4)17-15-13-11-9-7-5-6-8-10-12-14-16-18-25(28)29/h19-21H,5-18H2,1-4H3,(H,28,29) |
Clé InChI |
RPCNROSHSKCJMR-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)C1=C(C=C(C=C1)CCCCCCCCCCCCCCC(=O)O)[As](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


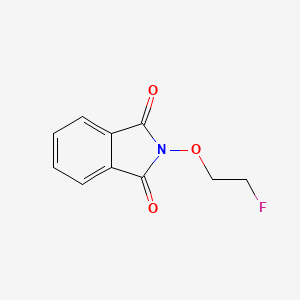
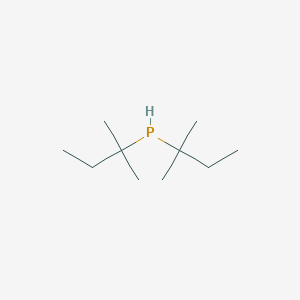

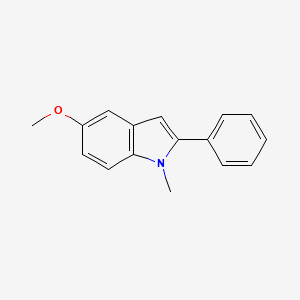

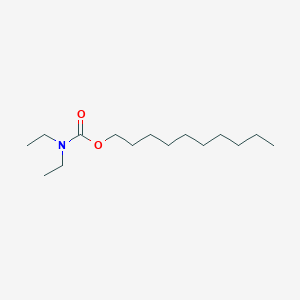
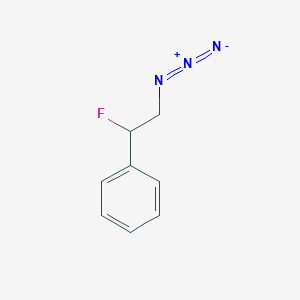
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)

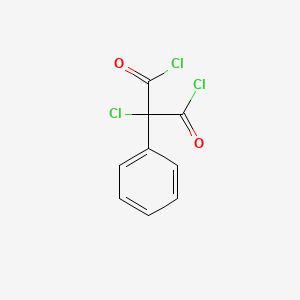
![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)
